2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound is a highly complex glycoside derivative featuring a halogenated indole core (5-bromo-4-chloro-1H-indol-3-yl) linked via ether bonds to multiple oxane (pyranose) sugar units. Each oxane ring is substituted with hydroxyl, hydroxymethyl, and dihydroxy groups, contributing to its high polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C26H35BrClNO16 |
|---|---|
Molecular Weight |
732.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H35BrClNO16/c27-7-1-2-8-13(14(7)28)9(3-29-8)40-24-20(38)17(35)22(11(5-31)42-24)45-26-21(39)18(36)23(12(6-32)43-26)44-25-19(37)16(34)15(33)10(4-30)41-25/h1-3,10-12,15-26,29-39H,4-6H2/t10-,11-,12-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-/m1/s1 |
InChI Key |
QVSASVFUUXPLQF-TZSAJPAHSA-N |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)Cl)Br |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Indole Core
The starting indole compound undergoes regioselective halogenation using electrophilic aromatic substitution.
Typical reagents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination.
Reaction conditions are optimized to avoid polyhalogenation and maintain the integrity of the indole ring.
Synthesis of Sugar Units
The sugar units are based on oxane (pyranose) rings with multiple hydroxyl groups and hydroxymethyl substituents.
Monosaccharides are often protected at specific hydroxyl groups using acetyl or benzyl protecting groups to direct glycosylation.
The sugars are prepared in their activated glycosyl donor forms, such as trichloroacetimidates or thioglycosides, to enable coupling.
Glycosylation and Assembly
The halogenated indole is reacted with the first sugar unit under conditions promoting ether bond formation at the indol-3-yl oxygen.
Subsequent glycosylations attach additional sugar units at the 6-position of the preceding sugar ring.
Catalysts such as Lewis acids (e.g., BF3·OEt2) or promoters like trimethylsilyl triflate (TMSOTf) are used to activate glycosyl donors.
Reaction temperatures are typically maintained between -20 °C and room temperature to control stereochemistry and minimize side reactions.
After each glycosylation, selective deprotection steps remove protecting groups to expose hydroxyl groups for further coupling.
Purification and Characterization
The final compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Structural confirmation is performed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Industrial Scale Preparation
Automated continuous flow reactors are employed for scale-up, allowing precise control over reaction times, temperatures, and reagent mixing.
Continuous flow glycosylation improves reproducibility and yield compared to batch processes.
Inline monitoring techniques such as IR spectroscopy and HPLC are used to ensure product quality.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Indole halogenation | NBS (bromination), NCS (chlorination), organic solvent (e.g., dichloromethane), 0–25 °C | Selective 5-bromo-4-chloro substitution | Control to avoid over-halogenation |
| Sugar protection | Acetyl or benzyl protecting groups, pyridine, DMAP | Protect hydroxyl groups | Enables regioselective glycosylation |
| Glycosyl donor activation | Trichloroacetimidate or thioglycoside donors, Lewis acid catalysts (BF3·OEt2, TMSOTf) | Activate sugar for coupling | Temperature: -20 °C to RT |
| Glycosylation | Coupling of sugar units to indole and sugars | Formation of ether glycosidic bonds | Sequential, stepwise assembly |
| Deprotection | Acidic or basic hydrolysis of protecting groups | Expose hydroxyl groups for next step | Careful pH control required |
| Purification | HPLC, column chromatography | Isolate pure final compound | Analytical verification needed |
Research Findings and Notes
The compound’s synthesis is complex due to the multiple stereocenters in sugar units and the sensitive halogenated indole core.
Protecting group strategy is critical to achieve regio- and stereoselectivity in glycosylation.
The compound’s high polarity and multiple hydroxyl groups require careful handling during purification to avoid degradation.
Industrial methods focus on continuous flow to enhance scalability and consistency.
The compound is used in diagnostic assays due to its chemiluminescent properties when enzymatically activated.
Chemical Reactions Analysis
Enzymatic Hydrolysis of Glycosidic Bonds
The β-1,4-glycosidic bonds in the cellobioside moiety render the compound susceptible to enzymatic cleavage by cellulases and β-glucosidases. Hydrolysis releases the indolyl aglycone and cellobiose, a reaction critical in biochemical assays for detecting cellulase activity .
Acid-Catalyzed Reactions
Under acidic conditions, the glycosidic bonds undergo hydrolysis, albeit more slowly than enzymatic cleavage. Concurrently, the indole’s hydroxyl group may protonate, influencing its electrophilic substitution patterns .
Key Observations:
-
Glycosidic Bond Cleavage : Accelerated in 0.1–1.0 M HCl at 80–100°C, yielding cellobiose and the indolyl aglycone .
-
Indole Reactivity : The 5-bromo and 4-chloro substituents deactivate the indole ring, directing electrophiles to the 6-position (para to the hydroxyl).
Base-Mediated Substitution and Oxidation
The hydroxymethyl and hydroxyl groups on the oxane rings participate in oxidation and nucleophilic substitution.
Electrophilic Aromatic Substitution
The indolyl moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing Br and Cl substituents.
| Reaction | Electrophile | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C6 | 5-Bromo-4-chloro-6-nitro-3-indolyl derivative |
| Sulfonation | SO₃, H₂SO₄ | C6 | Sulfonated indolyl derivative |
Functionalization of Hydroxyl Groups
The 11 hydroxyl groups enable esterification, phosphorylation, or glycosylation, expanding utility in prodrug design or polymer chemistry.
| Reaction | Reagents | Outcome |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Peracetylated derivative (improved lipophilicity) |
| Phosphorylation | POCl₃, DMAP | Phosphate esters (e.g., for nucleotide analogs) |
Stability Under Ambient Conditions
The compound is hygroscopic and prone to oxidative degradation. Storage at -20°C in anhydrous conditions is recommended .
| Factor | Effect |
|---|---|
| Light | Induces radical formation at indole moiety |
| Humidity | Hydrolyzes glycosidic bonds over time |
Scientific Research Applications
2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Target Compound vs. : (2S,3S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Similarities : Both compounds share a 5-bromo-4-chloro-indol-3-yl group and a single oxane ring with hydroxymethyl and hydroxyl substituents.
- Differences : The target compound incorporates two additional oxane units, increasing molecular complexity and polarity. This multi-glycosylation likely enhances water solubility but reduces membrane permeability compared to the simpler analog in .
Target Compound vs. : 2-[2-(1H-indol-3-yl)ethoxy]-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol
- Similarities : Both are glycosides with indole cores and oxane-based sugar units.
- ’s compound uses an ethoxy linker instead of direct ether bonding, reducing rigidity and possibly altering pharmacokinetics .
Target Compound vs. : Complex 2-arylbenzofuran flavonoid
- Similarities: Both exhibit extensive glycosylation (multiple oxane rings) and high hydrogen-bonding capacity (16–24 acceptors/donors).
- Differences : The core structure diverges (indole vs. benzofuran), leading to distinct bioactivity profiles. Halogenation in the target compound may confer higher toxicity (e.g., acute oral toxicity) compared to the hydroxylated benzofuran in .
Physicochemical Properties
*Inferred based on structural similarity.
Key Insights :
- The target compound’s halogenation (Br, Cl) increases molecular weight and lipophilicity (LogP) compared to non-halogenated analogs ().
Bioactivity and Toxicity
Target Compound vs. Compound
- Toxicity: The halogenated indole in the target compound may elevate risks of hepatotoxicity and acute oral toxicity compared to the non-halogenated benzofuran in , which shows moderate risks .
- Receptor Binding : Bromo/chloro substituents could enhance binding to cytochrome P450 enzymes (CYP inhibition) and nuclear receptors (e.g., estrogen receptor), as seen in halogenated pyrazoles () .
Biological Activity
The compound 2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex indole derivative with potential biological significance. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 732.91 g/mol. The structure features multiple hydroxyl groups and an indole moiety, which are often associated with various biological activities.
Anticancer Properties
Research has indicated that compounds containing indole derivatives exhibit anticancer properties. For instance, indole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound may exert similar effects due to the presence of the 5-bromo and 4-chloro substituents, which can enhance its reactivity and biological interactions.
Enzyme Inhibition
Indole derivatives are known to interact with various enzymes. The compound's structure suggests potential inhibition of phospholipases, which play critical roles in lipid metabolism and cellular signaling pathways. Studies have shown that certain indoles can inhibit lysosomal phospholipase A2 (PLA2G15), suggesting that this compound may also have similar inhibitory effects .
Antimicrobial Activity
Indole compounds have demonstrated antimicrobial properties against a range of pathogens. The presence of halogen atoms in the structure could enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes within microorganisms.
Case Studies
- Inhibition of Phospholipase A2 : A study evaluated the effects of various compounds on PLA2G15 activity. Compounds similar to the one showed significant inhibition at low concentrations, indicating potential for drug development targeting phospholipidosis-related conditions .
- Antitumor Activity : Another investigation focused on indole derivatives' effects on cancer cell lines. Results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, suggesting that the compound could be further explored for its anticancer potential .
Research Findings
Recent studies have highlighted several key findings regarding the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for structural elucidation of this complex glycoside?
- Methodological Answer : Use a combination of 2D NMR (e.g., - HSQC, HMBC) to map connectivity between the indole, bromo-chloro substituents, and glycan moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight and halogen isotopes . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How should researchers ensure stability during storage and handling?
- Methodological Answer : Store in argon-purged, desiccated containers at -20°C to prevent hydrolysis of glycosidic bonds or oxidation of hydroxyl groups . Monitor stability via HPLC-UV at 254 nm to detect degradation products (e.g., free indole or sugar fragments) .
Q. What analytical techniques validate purity for in vitro assays?
- Methodological Answer : Employ reverse-phase HPLC with a C18 column (MeCN/HO gradient) to assess purity >95% . Elemental analysis confirms halogen content (Br, Cl) stoichiometry .
Advanced Research Questions
Q. How can stereochemical inconsistencies in glycosidic linkages be resolved computationally?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy-minimized conformers with experimental NMR coupling constants (-values) . Molecular dynamics simulations in explicit solvent (e.g., water) model glycan flexibility .
Q. What synthetic routes optimize regioselective glycosylation of the 5-bromo-4-chloroindole core?
- Methodological Answer : Use temporary protecting groups (e.g., acetyl for hydroxyls, Boc for indole NH) to direct coupling. Mitsunobu conditions (DIAD, PPh) enable ether formation between the indole and glycan . Monitor reaction progress via NMR for disappearance of the indolic proton at δ 7.2–7.5 ppm .
Q. How do contradictory toxicity profiles in literature inform experimental design?
- Methodological Answer : Re-evaluate in vitro cytotoxicity assays (e.g., IC in HEK293 or HepG2 cells) under controlled oxygen levels, as decomposition products (e.g., CO, NO) may confound results . Compare data using standardized protocols (e.g., MTT assays at 24/48 hr) to isolate compound-specific effects .
Q. What decomposition pathways dominate under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS/MS to identify hydrolysis products (e.g., free sugars, halogenated indoles) . Thermogravimetric analysis (TGA) quantifies thermal degradation thresholds (>150°C) .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
